Cas no 1806990-53-3 (Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate)
Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate
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- Inchi: 1S/C12H15F2NO3/c1-4-18-10(16)6-9-8(11(13)14)5-7(2)12(15-9)17-3/h5,11H,4,6H2,1-3H3
- InChI Key: ALXCENPFXZSIEW-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C)=C(N=C1CC(=O)OCC)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 276
- XLogP3: 2.3
- Topological Polar Surface Area: 48.4
Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029019974-250mg |
Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate |
1806990-53-3 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
| Alichem | A029019974-500mg |
Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate |
1806990-53-3 | 95% | 500mg |
$1,819.80 | 2022-03-31 | |
| Alichem | A029019974-1g |
Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate |
1806990-53-3 | 95% | 1g |
$3,010.80 | 2022-03-31 |
Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate
Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate: A Comprehensive Overview
Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate, with the CAS No. 1806990-53-3, is a fluorinated organic compound that has garnered significant attention in the field of agricultural chemistry and pharmaceutical research. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and incorporates several functional groups that contribute to its unique chemical properties. The presence of a difluoromethyl group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position, along with an ethyl acetate moiety at the 6-position, makes it a versatile molecule with potential applications in various industries.
The synthesis of Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate involves a series of well-established organic reactions. The starting material is typically a substituted pyridine derivative, which undergoes nucleophilic substitution or electrophilic substitution to introduce the desired functional groups. The introduction of the difluoromethyl group is achieved through either direct fluorination or via intermediate alkylating agents. The methoxy and methyl groups are introduced using standard protection-deprotection strategies, ensuring high yields and purity. The final step involves esterification to attach the ethyl acetate group, resulting in the final product.
Recent studies have highlighted the potential of Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate as a bioactive compound. Researchers have investigated its role as a pesticide, demonstrating its ability to inhibit key enzymes in pest metabolism. Additionally, this compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer agents. Its fluorinated structure enhances its stability and bioavailability, making it an attractive candidate for further exploration.
The structural uniqueness of Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate lies in its combination of electron-donating and electron-withdrawing groups. The methoxy group at position 2 acts as an electron donor, while the difluoromethyl group at position 5 serves as an electron-withdrawing group. This balance of electronic effects influences the molecule's reactivity and selectivity in various chemical reactions. Furthermore, the methyl group at position 3 adds steric bulk, which can be advantageous in certain applications such as drug design.
In terms of environmental impact, Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate has been studied for its biodegradability and persistence in natural systems. Initial findings suggest that it undergoes rapid degradation under aerobic conditions, minimizing its ecological footprint. However, further research is required to fully understand its long-term effects on soil and aquatic ecosystems.
The use of Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate in industrial applications is subject to rigorous safety and regulatory standards. Its handling requires adherence to established protocols to ensure worker safety and environmental protection. Ongoing research aims to optimize its production processes and reduce waste generation, aligning with global sustainability goals.
In conclusion, Ethyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate (CAS No. 1806990-53-3) is a multifaceted compound with significant potential across various industries. Its unique structure and functional groups make it a valuable tool in both agricultural and pharmaceutical research. As advancements in synthetic chemistry continue to unfold, this compound is poised to play an increasingly important role in the development of innovative solutions for global challenges.
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